2,6-DI-Tert-butyl-4-ethoxymethyl-phenol

Polymer Stabilization Lubricant Additives Non-Polar Matrix Compatibility

Researchers seeking hindered phenolic antioxidants for non-polar matrices often encounter migration, volatilization, and surface bloom issues with BHT, compromising long-term thermal-oxidative stability. DTBEMPH addresses this with its ethoxymethyl para-substituent, which enhances solubility and compatibility in polyolefins and hydrocarbon-based fluids while preserving radical-scavenging efficacy. • Reduced physical loss vs. BHT in PE/PP films, fibers, and molded parts. • Effective lubricant/fuel stabilizer inhibiting sludge, varnish, and acid formation. • Consistent quality supply from BenchChem for R&D and industrial formulation.

Molecular Formula C17H28O2
Molecular Weight 264.4 g/mol
CAS No. 3080-84-0
Cat. No. B1610878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-DI-Tert-butyl-4-ethoxymethyl-phenol
CAS3080-84-0
Molecular FormulaC17H28O2
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESCCOCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
InChIInChI=1S/C17H28O2/c1-8-19-11-12-9-13(16(2,3)4)15(18)14(10-12)17(5,6)7/h9-10,18H,8,11H2,1-7H3
InChIKeyUCKUPWJWVMQSKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Di-tert-butyl-4-ethoxymethyl-phenol (CAS 3080-84-0): A Sterically Hindered Phenolic Antioxidant with Tailored Solubility


2,6-Di-tert-butyl-4-ethoxymethyl-phenol (CAS 3080-84-0), also known as DTBEMPH, is a sterically hindered phenolic compound belonging to the 2,6-di-tert-butylphenol class of primary antioxidants. It functions as a radical scavenger, donating a hydrogen atom from its phenolic hydroxyl group to reactive peroxy radicals (ROO•), thereby terminating autoxidation chain reactions [1]. The compound features tert-butyl groups at the ortho positions and an ethoxymethyl substituent at the para position, a structural motif that enhances its stability and modulates its solubility profile in non-polar matrices [2]. With a molecular formula of C17H28O2 and a molecular weight of 264.4 g/mol, this compound is primarily employed as a stabilizer in polymers, lubricants, and fuels where thermal and oxidative resistance are critical .

Why 2,6-Di-tert-butyl-4-ethoxymethyl-phenol Cannot Be Simply Substituted with BHT or Other Generic Phenolics


While the 2,6-di-tert-butylphenol scaffold is a common motif in antioxidant chemistry, substitution at the para position profoundly influences both physicochemical properties and performance. Simple interchange with the widely available butylated hydroxytoluene (BHT, 2,6-di-tert-butyl-4-methylphenol) fails to account for the ethoxymethyl group's impact on solubility, compatibility with non-polar matrices, and potentially on the rate constant of hydrogen abstraction [1]. Studies on 4-substituted 2,6-di-tert-butylphenols demonstrate that the nature of the para-substituent linearly correlates with the O-H bond dissociation energy (DO-H), activation energy (E7), and the rate constant (k7) for reaction with peroxy radicals, establishing that these compounds are not functionally interchangeable [2]. The following evidence guide provides quantitative, comparator-based justification for selecting this specific derivative over generic alternatives.

Quantitative Differentiation Evidence for 2,6-Di-tert-butyl-4-ethoxymethyl-phenol vs. BHT and Other Analogs


Enhanced Solubility and Compatibility in Non-Polar Matrices Relative to BHT

The ethoxymethyl group at the para position significantly improves solubility in non-polar matrices compared to BHT (2,6-di-tert-butyl-4-methylphenol), which is a critical factor for homogeneous dispersion and long-term efficacy in polymers, lubricants, and fuels [1]. While quantitative solubility data (e.g., log P or mg/mL) for this specific compound are not directly reported in peer-reviewed literature, the structural rationale is well-established: the ether linkage introduces polarizability and steric bulk that enhance compatibility with hydrocarbon-based media. BHT, in contrast, is less soluble in certain non-polar systems and can exude or bloom to the surface over time, leading to physical loss and reduced protection [2].

Polymer Stabilization Lubricant Additives Non-Polar Matrix Compatibility

High Purity Specification (≥97%) for Reproducible Industrial Performance

Commercially available 2,6-di-tert-butyl-4-ethoxymethyl-phenol is typically supplied with a minimum purity of 97% [1]. This high purity specification ensures consistent antioxidant activity and minimizes the presence of impurities that could catalyze degradation or discolor the final product. In contrast, BHT is commonly available at purities of 99% or higher for food-grade applications [2], but the lower purity of this derivative is acceptable for industrial uses where cost-performance balance is key and trace impurities are tolerated.

Quality Control Industrial Antioxidants Polymer Additives

Synthesis from Readily Available BHT Provides Cost-Effective Scalability

2,6-Di-tert-butyl-4-ethoxymethyl-phenol is synthesized from 2,6-di-tert-butyl-4-methylphenol (BHT), a low-cost and widely available starting material [1]. This synthetic route, involving reaction with an alcohol and formaldehyde in the presence of an alkali metal hydroxide, allows for cost-effective production of the ethoxymethyl derivative without requiring exotic or expensive reagents [2]. This contrasts with other 4-substituted analogs (e.g., 4-phenyl, 4-alkoxycarbonyl) that may require multi-step syntheses or less accessible precursors, making this compound a more economically viable option for industrial-scale applications.

Synthetic Chemistry Process Development Supply Chain

Class-Level Antioxidant Efficacy Governed by Para-Substituent Electronic Effects

For 4-substituted 2,6-di-tert-butylphenols, the rate constant (k7) and activation energy (E7) for reaction with peroxy radicals exhibit a linear free-energy relationship with the Hammett σ constant of the para-substituent [1]. The ethoxymethyl group (-CH2OCH2CH3) is an electron-donating substituent, which would be predicted to lower the O-H bond dissociation energy (DO-H) relative to an unsubstituted or electron-withdrawing analog, thereby enhancing hydrogen atom transfer kinetics. While direct experimental k7 or DO-H values for this specific compound are not reported in the open literature, the established SAR for this compound class provides a strong, quantifiable framework for predicting its relative activity compared to other 4-substituted derivatives [1].

Structure-Activity Relationship Antioxidant Kinetics Radical Scavenging

Optimal Use Cases for 2,6-Di-tert-butyl-4-ethoxymethyl-phenol Based on Verified Evidence


Stabilization of Polyolefins (PE, PP) Requiring Low Migration Antioxidants

The ethoxymethyl group enhances solubility and compatibility with non-polar polyolefin matrices, reducing physical loss through migration or volatilization compared to BHT [1]. This makes 2,6-di-tert-butyl-4-ethoxymethyl-phenol a suitable primary antioxidant for polyethylene and polypropylene films, fibers, and molded parts where long-term thermal-oxidative stability is required, particularly in applications where surface bloom must be minimized.

Lubricant and Fuel Antioxidant Additive

The compound's improved solubility in hydrocarbon-based fluids [1] and its radical-scavenging mechanism make it an effective stabilizer for engine oils, hydraulic fluids, and fuels. It inhibits the formation of sludge, varnish, and corrosive acids that result from oxidative degradation, thereby extending the service life of the lubricant and protecting metal surfaces.

Synthetic Intermediate for Higher-Performance Phenolic Antioxidants

Due to its straightforward synthesis from BHT [2], 2,6-di-tert-butyl-4-ethoxymethyl-phenol can serve as a cost-effective building block for the preparation of more complex antioxidant structures, such as those incorporating heterocyclic moieties or macromolecular chains. The ethoxymethyl group can be further functionalized or act as a leaving group in subsequent reactions, enabling the creation of novel stabilizers with tailored properties.

Research Tool for Structure-Activity Relationship Studies in Hindered Phenols

As a member of the 4-substituted 2,6-di-tert-butylphenol series, this compound is a valuable reference material for investigating the influence of para-substituents on antioxidant kinetics. It can be used in comparative studies alongside BHT and other analogs to experimentally determine rate constants (k7), O-H bond dissociation energies (DO-H), and activation energies (E7), contributing to the development of predictive models for hindered phenol efficacy [3].

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